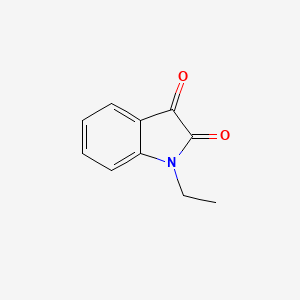

1-ethyl-1H-indole-2,3-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-2-11-8-6-4-3-5-7(8)9(12)10(11)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYSFKVWQQMDAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50311456 | |

| Record name | 1-ethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50311456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4290-94-2 | |

| Record name | 4290-94-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243530 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-ethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50311456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-2,3-dihydro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 1-ethyl-1H-indole-2,3-dione

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyl-1H-indole-2,3-dione

Executive Summary

This compound, commonly known as 1-ethylisatin, is a derivative of the versatile isatin scaffold. Isatin and its analogues represent a privileged structural motif in medicinal chemistry, exhibiting a wide range of biological activities. The addition of an ethyl group at the N-1 position significantly modulates the parent molecule's physicochemical properties, such as solubility, lipophilicity, and crystal packing, which in turn influences its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the core physicochemical properties of 1-ethylisatin, offering both established data and validated experimental protocols for its characterization. It is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for synthesis, screening, or lead optimization purposes.

Molecular Identity and Core Physicochemical Profile

A precise understanding of a compound's fundamental properties is the cornerstone of all subsequent research. These identifiers and computed values provide a baseline for experimental design and interpretation.

Primary Molecular Identifiers

The foundational data for this compound is summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 1-Ethylisatin, 1-Ethylindoline-2,3-dione | [2] |

| CAS Number | 4290-94-2 | [1][3] |

| Molecular Formula | C₁₀H₉NO₂ | [1][3] |

| Molecular Weight | 175.18 g/mol | [1] |

| Exact Mass | 175.063328530 Da | [1] |

Computed Physicochemical Properties

Computational models are invaluable for predicting a molecule's behavior in silico, guiding experimental work in areas like ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. The following properties were computed by PubChem.[1]

| Property | Value | Significance in Drug Development |

| XLogP3 | 0.9 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and lipid membrane permeability. |

| Topological Polar Surface Area (TPSA) | 37.4 Ų | A TPSA below 140 Ų is generally associated with good cell membrane permeability. |

| Hydrogen Bond Donor Count | 0 | The N-ethylation removes the N-H donor of the parent isatin, which can reduce polar interactions and increase membrane permeability. |

| Hydrogen Bond Acceptor Count | 2 | The two carbonyl oxygens can accept hydrogen bonds, influencing solubility and receptor binding. |

| Rotatable Bond Count | 1 | Low rotational freedom suggests a relatively rigid conformation, which can be favorable for specific receptor binding. |

Experimental Physical Properties

Experimentally verified data is the gold standard for characterization.

| Property | Value | Remarks |

| Appearance | Light yellow to brown powder/crystal | [2] |

| Melting Point | 90.0 - 94.0 °C | [2] |

| Storage | Store sealed in a dry place at room temperature | [3] |

| Solubility | While specific data for 1-ethylisatin is sparse, the parent isatin is soluble in ethanol and ethyl acetate but insoluble in water.[4] The N-ethyl group is expected to increase solubility in non-polar organic solvents. |

Synthesis and Purity Assessment

The reliability of all physicochemical and biological data is contingent upon the purity of the starting material. A well-defined synthetic and purification workflow is therefore critical.

Synthetic Approach: N-Alkylation of Isatin

1-Ethylisatin is readily synthesized via the N-alkylation of isatin. This reaction involves the deprotonation of the indole nitrogen, which is acidic, followed by nucleophilic attack on an ethylating agent.

-

Causality behind Experimental Choices:

-

Base (e.g., KOH, K₂CO₃): A base is required to deprotonate the N-H of the isatin ring, forming the more nucleophilic isatinate anion. The choice of base can influence reaction rate and side reactions.

-

Solvent (e.g., DMSO, DMF): A polar aprotic solvent is chosen because it effectively solvates the cation of the base (e.g., K⁺) without interfering with the nucleophile, thereby accelerating the reaction.

-

Ethylating Agent (e.g., Ethyl Bromide, Ethyl Iodide): An alkyl halide serves as the electrophile. Ethyl iodide is more reactive than ethyl bromide but also more expensive.

-

General Workflow for Synthesis, Purification, and Characterization

The following diagram outlines a self-validating workflow, where each step confirms the success of the previous one, ensuring the final product's identity and purity.

Caption: Synthesis, Purification, and Analysis Workflow for 1-Ethylisatin.

Structural and Spectroscopic Analysis

Spectroscopic techniques provide unambiguous confirmation of the molecular structure. While specific spectra for 1-ethylisatin are not widely published, its features can be confidently predicted based on its structure.

X-ray Crystallography

The three-dimensional arrangement of atoms in the solid state is determined by X-ray crystallography. This data is definitive for confirming structure and understanding intermolecular interactions. A crystal structure for this compound is deposited in the Cambridge Crystallographic Data Centre (CCDC) under the number 182705, confirming its structural characterization in the solid state.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

Expected ¹H NMR Features (in CDCl₃):

-

Aromatic Protons (4H): Complex multiplets expected between δ 7.0-7.8 ppm, corresponding to the four protons on the benzene ring.

-

Ethyl Methylene Protons (2H): A quartet (q) around δ 3.8-4.0 ppm, due to coupling with the methyl protons.

-

Ethyl Methyl Protons (3H): A triplet (t) around δ 1.3-1.5 ppm, due to coupling with the methylene protons.

-

-

Expected ¹³C NMR Features (in CDCl₃):

-

Carbonyl Carbons (C2, C3): Two distinct signals in the downfield region, likely between δ 155-185 ppm.

-

Aromatic Carbons (6C): Six signals in the aromatic region (δ 110-150 ppm).

-

Ethyl Methylene Carbon (1C): A signal around δ 35-40 ppm.

-

Ethyl Methyl Carbon (1C): A signal in the upfield region, around δ 12-15 ppm.

-

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve ~5-10 mg of purified 1-ethylisatin in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.

-

Processing: Process the Free Induction Decay (FID) with an appropriate window function, followed by Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H NMR signals and assign chemical shifts by comparison to predicted values and analysis of coupling patterns.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.

-

Expected Key IR Absorptions (cm⁻¹):

-

~3100-3000: Aromatic C-H stretching.

-

~2980-2850: Aliphatic C-H stretching from the ethyl group.

-

~1760-1740: Asymmetric C=O stretching of the dione (ketone).

-

~1730-1710: Symmetric C=O stretching of the dione (amide/lactam).

-

~1610, ~1470: C=C stretching within the aromatic ring.

-

Protocol for Attenuated Total Reflectance (ATR)-IR Analysis:

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid 1-ethylisatin powder directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the confirmation of its molecular weight and elemental formula.

-

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺): A strong signal at m/z = 175.0633 for the [M]⁺ or [M+H]⁺ ion (176.0712) in high-resolution mass spectrometry (HRMS), confirming the molecular formula C₁₀H₉NO₂.

-

Fragmentation: Potential fragmentation patterns could include the loss of the ethyl group (-29 Da) or loss of carbon monoxide (-28 Da).

-

Protocol for HRMS (ESI) Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Analysis: Determine the exact mass of the molecular ion peak and use it to confirm the elemental composition against the theoretical value for C₁₀H₉NO₂.

Conclusion

This compound is a well-defined molecule with predictable and characterizable physicochemical properties. Its moderate lipophilicity, defined crystal structure, and clear spectroscopic signatures make it an excellent candidate for further investigation in medicinal chemistry and materials science. The N-ethyl modification distinguishes it from the parent isatin, offering a different profile of solubility and intermolecular interactions. The experimental protocols and workflows detailed in this guide provide a robust framework for ensuring the quality and consistency of this compound for any research application.

References

An In-Depth Technical Guide to the Structural Analysis and Characterization of 1-ethyl-1H-indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-ethyl-1H-indole-2,3-dione, an N-alkylated derivative of the versatile isatin scaffold, is a compound of significant interest in medicinal chemistry and materials science. Its structural framework offers a rich platform for synthetic modification, leading to a diverse array of molecules with wideranging biological activities. This technical guide provides a comprehensive analysis of the structural and physicochemical properties of this compound. We will delve into its synthesis, detailed spectroscopic characterization, and a review of its solid-state structure. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents and functional materials based on the isatin core.

Introduction: The Significance of the Isatin Scaffold

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered substantial attention in the scientific community due to its presence in a variety of natural products and its broad spectrum of biological activities. The isatin core is characterized by an indole nucleus with two carbonyl groups at positions 2 and 3. This unique structural feature imparts a high degree of reactivity and allows for diverse chemical modifications.

The N-alkylation of isatin, such as in this compound, is a common strategy to modulate the compound's physicochemical properties, including its lipophilicity and metabolic stability, which can significantly influence its biological activity. N-substituted isatins have been reported to exhibit a wide range of pharmacological effects, including but not limited to, anticancer, antiviral, and neuroprotective activities. Therefore, a thorough understanding of the structural and electronic properties of these derivatives is paramount for the rational design of new and more potent therapeutic agents.

Synthesis and Purification

The synthesis of this compound is typically achieved through the N-alkylation of isatin. A general and reliable method involves the reaction of isatin with an ethylating agent in the presence of a base.

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a robust and reproducible method for the synthesis of this compound[1]:

Materials:

-

Isatin (1.0 eq)

-

Ethyl iodide or 1-bromoethane (1.5 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (EtOAc) for elution

Procedure:

-

In a round-bottom flask, dissolve isatin (1.0 eq) in anhydrous DMF.

-

To the stirred solution, add potassium carbonate (2.0 eq) and the ethyl halide (1.5 eq).

-

Allow the reaction mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane (3 x volume of DMF).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes:ethyl acetate (e.g., starting from 3:1) as the eluent to afford pure this compound as an orange solid.

Structural Analysis and Characterization

A comprehensive structural elucidation of this compound is achieved through a combination of spectroscopic techniques and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H-NMR (400 MHz, DMSO-d₆): The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| 7.65 | td | 1H | Ar-H | J₁ = 7.8 Hz, J₂ = 0.9 Hz |

| 7.55 | d | 1H | Ar-H | J = 7.4 Hz |

| 7.18 | d | 1H | Ar-H | J = 8.0 Hz |

| 7.11 | t | 1H | Ar-H | J = 7.5 Hz |

| 3.69 | q | 2H | -CH₂- | J = 7.2 Hz |

| 1.17 | t | 3H | -CH₃ | J = 7.2 Hz |

Data sourced from a study by Yerdelen et al. (2020)[1].

¹³C-NMR (100 MHz, DMSO-d₆): The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their electronic environments.

| Chemical Shift (δ, ppm) | Assignment |

| 183.7 | C=O (C3) |

| 157.8 | C=O (C2) |

| 150.4 | Ar-C |

| 138.3 | Ar-C |

| 124.6 | Ar-C |

| 123.2 | Ar-C |

| 115.5 | Ar-C |

| 110.7 | Ar-C |

| 34.3 | -CH₂- |

| 12.3 | -CH₃ |

Data sourced from a study by Yerdelen et al. (2020)[1].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the key absorptions are expected in the carbonyl stretching region.

| Wavenumber (cm⁻¹) | Assignment |

| ~1723 | C=O stretching (ketone at C3) |

| ~1607 | C=O stretching (lactam at C2) |

| ~3061 | C-H aromatic stretching |

| ~2989 | C-H aliphatic stretching |

Characteristic data for N-ethylisatin[2].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ is expected at m/z 175. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

HRMS (ESI) m/z: calculated for C₁₀H₉NO₂: 175.0628, found 176.0706 [M+H]⁺[1].

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Isatin and its derivatives typically exhibit characteristic absorption bands. For the parent isatin in methanol, absorption bands are observed at 297 nm (π → π) and 416 nm (n → π)[3]. Upon N-alkylation, a red shift in the absorption maxima is generally observed, with the bands appearing in the range of 370-450 nm.

X-ray Crystallography

The definitive three-dimensional structure of this compound in the solid state can be determined by single-crystal X-ray diffraction. The crystallographic data for this compound is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 182705[4]. This data provides precise information on bond lengths, bond angles, and the overall molecular conformation, as well as intermolecular interactions in the crystal lattice.

Conclusion

References

A Technical Guide to the Spectroscopic Characterization of N-Ethylisatin

Introduction

N-ethylisatin (1-ethyl-1H-indole-2,3-dione) is a key heterocyclic scaffold in medicinal chemistry and drug development. As a derivative of isatin, a privileged structure known for a wide array of biological activities, N-ethylisatin serves as a crucial intermediate for synthesizing novel compounds with potential therapeutic applications, including anticancer and antimicrobial agents.[1][2] The substitution of the indole nitrogen with an ethyl group significantly modulates the molecule's lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic profiles.

Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug discovery where structure-activity relationships are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides an in-depth analysis of the spectroscopic data of N-ethylisatin, offering not just the data itself, but the rationale behind the spectral features and the experimental protocols for their acquisition. The synergy between these techniques provides a self-validating system for structural elucidation, ensuring the highest degree of scientific integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful technique for elucidating the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the molecular framework proton by proton and carbon by carbon.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of high-purity N-ethylisatin in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes a wide range of organic compounds and its residual proton signal does not interfere with the regions of interest for N-ethylisatin.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 600 MHz) to achieve optimal signal dispersion and resolution, which is critical for resolving the multiplets of the aromatic protons.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

-

Apply a standard pulse sequence (e.g., 'zg30').

-

Ensure an adequate number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

Set the relaxation delay (D1) to at least 1 second to allow for full proton relaxation between pulses.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak (δ ~2.50 ppm for DMSO-d₆) as an internal standard.

¹H NMR Spectral Data Summary (DMSO-d₆, 600 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.12 – 7.72 | Multiplet (m) | 4H | Aromatic Protons (Ar-H) |

| 3.70 | Quartet (q) | 2H | N-CH₂ -CH₃ |

| 1.11 - 1.19 | Triplet (t) | 3H | N-CH₂-CH₃ |

| (Data synthesized from Marinković et al.)[3] |

Interpretation and Expertise:

-

Aromatic Region (δ 7.12 – 7.72): The complex multiplet integrating to four protons is characteristic of the four protons on the benzene ring of the isatin core. The electron-withdrawing nature of the two carbonyl groups and the fused heterocyclic ring causes these protons to be deshielded, hence their downfield chemical shifts.

-

N-Ethyl Group (δ 3.70 & 1.11-1.19): The presence of the N-ethyl group is unequivocally confirmed by two key signals. The quartet at δ 3.70 ppm corresponds to the methylene (-CH₂) protons. It is split into a quartet by the three adjacent methyl protons (n+1 rule, 3+1=4). The triplet at δ 1.11-1.19 ppm corresponds to the methyl (-CH₃) protons, which are split into a triplet by the two adjacent methylene protons (n+1 rule, 2+1=3). The downfield shift of the methylene protons compared to the methyl protons is due to the direct attachment to the electronegative nitrogen atom.

Carbon-¹³ (¹³C) NMR Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment (e.g., hybridization, attachment to electronegative atoms).

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: The experiment is run on the same spectrometer, switching the probe to the ¹³C frequency (e.g., 151 MHz for a 600 MHz instrument).

-

Acquisition Parameters:

-

Employ a proton-decoupled pulse sequence (e.g., 'zgpg30') to ensure that each unique carbon appears as a single sharp line, simplifying the spectrum.

-

Set a wider spectral width (e.g., 0-200 ppm) to encompass the carbonyl carbons.

-

A greater number of scans is required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the FID similarly to ¹H NMR, referencing the spectrum to the solvent signal (δ ~39.52 ppm for DMSO-d₆).

¹³C NMR Spectral Data Summary (DMSO-d₆, 151 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 183.66 | C=O (Amide/Lactam Carbonyl at C-2) |

| 157.76 | C=O (Keto Carbonyl at C-3) |

| 150.39, 138.21, 124.51, 123.10, 117.50, 110.62 | Aromatic Carbons (C-Ar) |

| 34.30 | N-CH₂ -CH₃ |

| 12.39 | N-CH₂-CH₃ |

| (Data sourced from Marinković et al.)[3] |

Interpretation and Expertise:

-

Carbonyl Carbons (δ > 150 ppm): The two distinct signals in the far downfield region are the hallmarks of the isatin core. The signal at δ 183.66 ppm is assigned to the lactam (amide) carbonyl carbon (C-2), while the signal at δ 157.76 ppm is assigned to the keto carbonyl carbon (C-3). Their significant deshielding is a direct result of the double bond to the highly electronegative oxygen atom.[3]

-

Aromatic Carbons (δ 110-151 ppm): Six distinct signals confirm the six carbons of the benzene ring portion of the indole nucleus.

-

N-Ethyl Carbons (δ 34.30 & 12.39 ppm): The signal at δ 34.30 ppm is assigned to the methylene carbon, shifted downfield due to its proximity to the nitrogen atom. The upfield signal at δ 12.39 ppm is characteristic of the terminal methyl carbon.[3]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid N-ethylisatin sample directly onto the ATR crystal (e.g., diamond). No extensive sample preparation like KBr pellets is needed, making ATR a highly efficient technique.

-

Instrument Setup: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

First, collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

IR Spectral Data Summary

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3061 | C-H Stretch | Aromatic C-H |

| ~2989 | C-H Stretch | Aliphatic C-H (Ethyl group) |

| ~1723 | C=O Stretch (Asymmetric) | Keto Carbonyl (C-3) |

| ~1607 | C=O Stretch (Symmetric) | Lactam Carbonyl (C-2) |

| (Data sourced from Marinković et al.)[3] |

Interpretation and Expertise:

-

Carbonyl Region (1600-1750 cm⁻¹): This region is the most diagnostic for N-ethylisatin. The presence of two strong, distinct absorption bands confirms the two carbonyl groups. The higher frequency band at ~1723 cm⁻¹ is assigned to the keto C=O group, which behaves like a typical ketone. The lower frequency band at ~1607 cm⁻¹ is assigned to the lactam C=O group. Its frequency is lowered due to resonance with the nitrogen lone pair, which imparts more single-bond character to the C=O bond.[4]

-

C-H Stretching Region (2800-3100 cm⁻¹): The band at ~2989 cm⁻¹ is characteristic of the sp³ C-H bonds of the ethyl group, while the weaker band at ~3061 cm⁻¹ corresponds to the sp² C-H bonds of the aromatic ring.[3]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern.

Experimental Protocol: Electrospray Ionization (ESI)-MS

-

Sample Preparation: Prepare a dilute solution of N-ethylisatin in a suitable solvent like methanol or acetonitrile (~1 µg/mL).

-

Instrument Setup: Use a mass spectrometer equipped with an ESI source, such as an ion trap or Q-TOF instrument. ESI is a "soft" ionization technique that typically keeps the molecule intact, allowing for clear observation of the molecular ion.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the spectrum in positive ion mode. The molecule is expected to protonate to form [M+H]⁺ or adducts with sodium [M+Na]⁺.

-

Set the mass range to scan for the expected molecular ion (e.g., m/z 50-500).

-

-

Tandem MS (MS/MS): To study fragmentation, the molecular ion ([M+H]⁺ at m/z 176) is mass-selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon). The resulting fragment ions are then mass-analyzed.

Mass Spectrometry Data Summary

| m/z (mass-to-charge) | Ion Species | Interpretation |

| 176 | [M+H]⁺ | Protonated Molecular Ion (C₁₀H₉NO₂ + H⁺) |

| 175 | [M]⁺˙ | Molecular Ion (from GC-MS/EI) |

| 148 | [M-C₂H₄]⁺ | Fragment from loss of ethene via rearrangement |

| 120 | [148-CO]⁺ | Fragment from loss of carbon monoxide (CO) |

| 104 | [M-C₂H₅-CO]⁺˙ | Fragment from loss of ethyl radical and CO |

| (Data synthesized from Kadi et al. and Marinković et al.)[3][5][6] |

Interpretation and Fragmentation Logic:

The calculated molecular weight of N-ethylisatin (C₁₀H₉NO₂) is 175.19 g/mol . In ESI-MS, this is typically observed as the protonated molecule [M+H]⁺ at m/z 176.[5][6] Under electron ionization (EI) conditions in GC-MS, the molecular ion [M]⁺˙ is seen at m/z 175.[3]

The fragmentation pattern provides a definitive fingerprint for the structure. A primary fragmentation pathway for N-alkyl isatins involves the cleavage of the N-alkyl bond.

This fragmentation cascade, starting with the loss of the elements of the N-alkyl group to produce the stable isatin core cation at m/z 148, followed by sequential losses of carbon monoxide (CO), is highly characteristic and serves as a powerful confirmation of the N-substituted isatin structure.[5][6]

Conclusion

The comprehensive analysis of N-ethylisatin using NMR (¹H and ¹³C), IR, and Mass Spectrometry provides a cohesive and unambiguous structural confirmation. ¹H and ¹³C NMR precisely map the carbon-hydrogen framework, IR spectroscopy confirms the key dicarbonyl functional groups, and Mass Spectrometry verifies the molecular weight and reveals a predictable fragmentation pattern. Each technique provides a layer of evidence that, when combined, creates a self-validating dataset that meets the rigorous standards required for chemical research and drug development. This guide serves as a foundational reference for scientists working with this important molecular scaffold.

References

- 1. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ymerdigital.com [ymerdigital.com]

- 3. ijoer.com [ijoer.com]

- 4. Experimental and theoretical vibrational study of isatin, its 5-(NO2, F, Cl, Br, I, CH3) analogues and the isatinato anion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules: Precursor for the Preparation of Biological Active Heterocycles -Mass Spectrometry Letters | Korea Science [koreascience.kr]

Navigating the Solubility Landscape of 1-ethyl-1H-indole-2,3-dione: A Technical Guide for Drug Development Professionals

Abstract

1-ethyl-1H-indole-2,3-dione, an N-substituted derivative of isatin, is a scaffold of significant interest in medicinal chemistry and drug development. Its therapeutic potential is intrinsically linked to its solution-phase behavior, making a comprehensive understanding of its solubility in common organic solvents a critical prerequisite for successful formulation, purification, and biological screening. This in-depth technical guide provides a thorough examination of the factors governing the solubility of this compound. In the absence of extensive published quantitative data for this specific derivative, this guide establishes a predictive framework based on the well-characterized solubility of the parent compound, isatin. Furthermore, we present a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate the robust data necessary for advancing their research and development programs.

Introduction: The Significance of Solubility in the Isatin Family

Isatin (1H-indole-2,3-dione) and its derivatives have garnered substantial attention in pharmaceutical research due to their wide-ranging biological activities, including anticancer, antiviral, and anticonvulsant properties. The substitution at the N-1 position, as seen in this compound, is a common strategy to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby fine-tuning its therapeutic efficacy.

Solubility is a cornerstone of the drug development process. It dictates a compound's bioavailability, influences the choice of solvents for synthesis and purification, and is a key parameter in the design of stable and effective dosage forms. Poor solubility can be a significant impediment, leading to challenges in achieving therapeutic concentrations and complicating formulation efforts. For researchers and drug development professionals working with this compound, a clear understanding of its solubility profile is not just advantageous—it is essential for success.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a solute in a given solvent is governed by a complex interplay of intermolecular forces. To predict the solubility of this compound, we must first consider its molecular structure and compare it to its parent, isatin.

Key Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | PubChem |

| Molecular Weight | 175.18 g/mol | PubChem |

| XLogP3 | 0.9 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

The most significant structural difference between isatin and this compound is the replacement of the hydrogen atom on the indole nitrogen with an ethyl group. This substitution has several important consequences for its solubility:

-

Increased Lipophilicity: The addition of the ethyl group increases the nonpolar surface area of the molecule, leading to a higher octanol-water partition coefficient (XLogP3 of 0.9 for N-ethylisatin versus a lower value for isatin). This suggests that this compound will exhibit enhanced solubility in nonpolar and moderately polar organic solvents compared to isatin.

-

Elimination of Hydrogen Bond Donation: Isatin possesses an N-H bond, allowing it to act as a hydrogen bond donor. This capability is absent in this compound. Consequently, its solubility in protic solvents capable of hydrogen bonding (like alcohols) may be comparatively lower than that of isatin, which can engage in more extensive hydrogen bonding networks.

-

Disruption of Crystal Lattice: The presence of the ethyl group can disrupt the crystal packing that is characteristic of the planar isatin molecule. This disruption may lead to a lower lattice energy, which in turn could favor the dissolution process.

Based on these considerations, we can predict that this compound will generally be more soluble in a wider range of organic solvents than isatin, with the exception of highly polar, protic solvents where isatin's hydrogen bonding capabilities provide a significant advantage.

A Predictive Framework: Isatin Solubility Data

While specific quantitative solubility data for this compound is sparse in the literature, extensive data exists for its parent compound, isatin. This information serves as a valuable predictive baseline for researchers. The following table summarizes the mole fraction solubility of isatin in several common organic solvents at various temperatures.

Table 1: Mole Fraction Solubility (x) of Isatin in Various Solvents at Different Temperatures (K)

| Temperature (K) | Dichloromethane | Toluene | Acetone | Ethyl Acetate | 1,4-Dioxane | N,N-Dimethylformamide | Tetrahydrofuran | Acetonitrile |

| 278.15 | 0.00155 | 0.00069 | 0.01012 | 0.00531 | 0.01358 | 0.04321 | 0.01123 | 0.00421 |

| 288.15 | 0.00243 | 0.00115 | 0.01456 | 0.00789 | 0.01987 | 0.05987 | 0.01678 | 0.00632 |

| 298.15 | 0.00378 | 0.00187 | 0.02089 | 0.01156 | 0.02876 | 0.08123 | 0.02498 | 0.00945 |

| 308.15 | 0.00589 | 0.00301 | 0.02978 | 0.01689 | 0.04123 | 0.10876 | 0.03678 | 0.01412 |

| 318.15 | 0.00901 | 0.00478 | 0.04211 | 0.02456 | 0.05876 | 0.14321 | 0.05345 | 0.02089 |

| 328.15 | 0.01356 | 0.00745 | 0.05898 | 0.03567 | 0.08234 | 0.18567 | 0.07654 | 0.03012 |

| 333.15 | 0.01678 | 0.00923 | 0.07012 | 0.04321 | 0.09876 | 0.21345 | 0.09123 | 0.03678 |

Data compiled from publicly available studies on isatin solubility.

Interpretation and Extrapolation for this compound:

-

High Solubility Expected: Solvents in which isatin shows high solubility, such as N,N-Dimethylformamide (DMF) and 1,4-Dioxane, are excellent starting points for dissolving this compound. The increased lipophilicity of the ethyl derivative will likely lead to even greater solubility in these solvents.

-

Moderate Solubility Expected: Acetone, ethyl acetate, and tetrahydrofuran are also likely to be effective solvents.

-

Lower Solubility Expected: While isatin has some solubility in dichloromethane and acetonitrile, the ethyl derivative may show enhanced solubility due to its less polar nature.

-

Recrystallization Solvents: A combination of a good solvent (e.g., DMF, acetone) and an anti-solvent (e.g., water, hexane) is a common strategy for recrystallization. Given the increased lipophilicity of this compound, a mixture of a moderately polar solvent like ethyl acetate and a nonpolar solvent like hexane could be an effective system for purification.

Experimental Protocol for Solubility Determination: A Self-Validating System

To obtain precise and reliable solubility data for this compound, a robust experimental protocol is essential. The following describes the widely accepted equilibrium solubility method, designed to be a self-validating system.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature incubator or water bath

-

Vortex mixer

-

Centrifuge

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Step-by-Step Methodology

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (in which it is freely soluble, e.g., DMF) at known concentrations. These will be used to construct a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a known volume (e.g., 1 mL) of the test solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a constant temperature incubator or water bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples continuously using a vortex mixer or orbital shaker for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Dilution and Analysis: Carefully withdraw a known aliquot of the clear supernatant and dilute it with the mobile phase of the HPLC system to a concentration that falls within the range of the calibration curve.

-

Quantification: Inject the diluted sample into the HPLC system and determine the concentration of this compound by comparing the peak area to the calibration curve.

-

Calculation of Solubility: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the test solvent at the specified temperature.

Self-Validation and Trustworthiness

-

Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent across the later time points.

-

Purity Analysis: The purity of the starting material and the solid residue after the experiment should be confirmed (e.g., by melting point or HPLC) to ensure no degradation or polymorphism has occurred.

-

Calibration Curve Linearity: The calibration curve should exhibit a high correlation coefficient (R² > 0.99) to ensure accurate quantification.

Visualization of Key Concepts

Factors Influencing Solubility

Caption: Key factors influencing the solubility of this compound.

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for the equilibrium solubility method.

Conclusion and Future Perspectives

A thorough understanding of the solubility of this compound is indispensable for its successful development as a therapeutic agent. While direct quantitative data remains limited, a predictive approach based on the well-documented solubility of isatin, coupled with an understanding of the physicochemical consequences of N-ethyl substitution, provides a strong foundation for solvent selection and formulation design.

The experimental protocol detailed in this guide offers a robust and reliable method for generating the precise solubility data required for regulatory submissions and for optimizing downstream processes such as purification and dosage form manufacturing. As research on N-substituted isatins continues to expand, it is anticipated that a more comprehensive public database of their solubility profiles will emerge, further empowering the scientific community in the rational design of new and effective medicines.

The N-Ethyl Group in Isatin Derivatives: A Technical Guide to its Biological Significance and Structure-Activity Relationship

Prepared by: Gemini, Senior Application Scientist

Abstract

Isatin (1H-indole-2,3-dione) represents a privileged heterocyclic scaffold that is a cornerstone in medicinal chemistry and drug development.[1][2] Its versatile structure allows for extensive synthetic modification, leading to a vast library of derivatives with a wide spectrum of pharmacological activities, including anticancer, anticonvulsant, antimicrobial, and antiviral properties.[3][4][5] A critical locus for derivatization is the N1 position of the indole ring. Substitution at this nitrogen atom profoundly influences the molecule's physicochemical properties and, consequently, its biological efficacy. This technical guide provides an in-depth analysis of the specific biological significance of introducing an ethyl group at the N1 position of the isatin core. We will explore how this seemingly simple modification creates a potent modulator of activity, often representing an optimal balance of lipophilicity and steric profile. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the N-ethyl isatin scaffold in their work.

The Isatin N1 Position: A Strategic Gateway for Modulating Bioactivity

The isatin nucleus is characterized by a unique combination of a γ-lactam ring fused to a benzene ring, presenting multiple sites for chemical reaction.[6] The N1 position, in particular, serves as a primary handle for synthetic chemists. The hydrogen atom on the indole nitrogen can be readily substituted, a process known as N-alkylation or N-arylation.[7]

The rationale behind modifying the N1 position is rooted in fundamental principles of medicinal chemistry. Altering the substituent at this position directly impacts several key molecular properties:

-

Lipophilicity: The addition of alkyl groups, such as an ethyl group, increases the molecule's lipophilicity (fat-solubility). This is a critical parameter that governs a drug's ability to cross biological membranes, including the cell membrane and the blood-brain barrier, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Steric Hindrance: The size and shape of the N1-substituent can introduce steric effects that influence how the molecule binds to its biological target. It can either promote a more favorable binding conformation or, conversely, hinder interaction if the group is too bulky.

-

Electronic Effects: The substituent can alter the electron density of the isatin ring system, which may affect reactivity and binding affinity.

Literature surveys confirm that the biological activity of isatin derivatives is significantly dependent on the presence and nature of the substituent at the N1 position.[7][8] This makes N-substitution a pivotal strategy in the rational design of novel isatin-based therapeutic agents.

The Ethyl Group Advantage: An Optimal Balance in Structure-Activity Relationships

While various alkyl chains can be appended to the N1 position, the ethyl group (-CH₂CH₃) frequently emerges as a "sweet spot" for enhancing biological activity. Structure-Activity Relationship (SAR) studies often reveal a parabolic relationship between alkyl chain length and potency; activity increases from methyl to ethyl but then progressively declines as the chain extends to propyl, butyl, and beyond.

A compelling example is demonstrated in a study evaluating the cytoprotective effects of N-alkyl isatins as free radical scavengers. The investigation found that N-ethyl isatin exhibited the most potent activity , with a 69.7% protective effect on PC12 cells.[9] The bioactivity was observed to decline as the alkyl chain length increased from ethyl (C2) to hexyl (C6).[9] This suggests that the ethyl group provides an optimal increase in lipophilicity for cellular uptake and target engagement without introducing the negative steric bulk that longer chains might impose.

Interestingly, the same study noted an "odd-even effect" in the activity of the N-alkyl series, a phenomenon worthy of further mechanistic investigation.[9]

Caption: SAR of N-Alkyl Isatins.

Impact of the N-Ethyl Group Across Diverse Pharmacological Classes

The strategic benefit of the N-ethyl group is not confined to a single biological activity but is observed across multiple therapeutic areas.

-

Anticancer Activity: N-alkylation is a widely employed strategy for developing isatin-based anticancer agents.[7][10][11] SAR studies have revealed that increasing lipophilicity at the N1 position positively correlates with cytotoxic activity.[7] The ethyl group contributes to this lipophilicity, enhancing the compound's ability to penetrate cancer cells. For instance, isatin-dihydropyrazole hybrids designed as anticancer agents showed that substitutions on the isatin nucleus were beneficial for antitumor activity.[12]

-

Anticonvulsant Activity: For central nervous system (CNS) targets, the ability to cross the blood-brain barrier is paramount. The addition of an ethyl group enhances the lipophilicity of the isatin scaffold, which is a key factor for CNS penetration.[13] Numerous N-substituted isatin derivatives have been synthesized and screened for anticonvulsant properties, demonstrating the importance of this substitution pattern in developing novel antiepileptic drugs.[14][15][16]

-

Antimicrobial and Antiviral Activity: The N-ethyl modification also plays a role in antimicrobial and antiviral applications.[17][18] In a study of fluorinated isatin derivatives, replacing a longer n-butyl group with a shorter one (in that case, an allyl group) improved antiviral activity against Vesicular Stomatitis Virus (VSV), lending support to the principle that shorter alkyl chains can be more effective.[19] This observation aligns with the N-ethyl group's favorable profile.

Experimental Protocols

To facilitate further research, this section provides validated, step-by-step protocols for the synthesis of N-ethyl isatin and its subsequent evaluation in a standard biological assay.

Synthesis of 1-Ethyl-1H-indole-2,3-dione (N-Ethyl Isatin)

This protocol describes a standard method for the N-alkylation of isatin using ethyl iodide. The causality behind the choice of reagents is clear: Isatin's N-H is weakly acidic and can be deprotonated by a mild base like potassium carbonate (K₂CO₃). The resulting anion acts as a nucleophile, attacking the electrophilic ethyl iodide in an Sₙ2 reaction. N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively solvates the potassium cation without interfering with the nucleophile.

Materials:

-

Isatin

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Ethyl Iodide (or Ethyl Bromide)

-

N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Standard laboratory glassware, magnetic stirrer, heating mantle

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: To a solution of isatin (1.0 eq.) in dry DMF in a round-bottom flask, add anhydrous potassium carbonate (2.0-3.0 eq.).

-

Addition of Alkylating Agent: Stir the mixture at room temperature for 15-20 minutes. To this suspension, add ethyl iodide (1.2 eq.) dropwise.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction's progress using TLC (e.g., using a hexane:ethyl acetate mobile phase) until the starting isatin spot has completely disappeared (typically 10-12 hours).[1]

-

Work-up: Once the reaction is complete, pour the mixture into a beaker of ice-cold water.

-

Precipitation and Filtration: A solid precipitate (the N-ethyl isatin product) will form. Stir for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.

-

Drying and Purification: Dry the crude product in an oven or desiccator. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Caption: N-Ethylation of Isatin Workflow.

In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol provides a self-validating system to assess the anticancer potential of synthesized N-ethyl isatin derivatives against a chosen cancer cell line. The assay relies on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

N-Ethyl Isatin (dissolved in DMSO to make a stock solution)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of ~5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the N-ethyl isatin stock solution in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO) only.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data Summary

To quantitatively illustrate the significance of the ethyl group, the following table summarizes data from a comparative study of N-alkyl isatins on their cytoprotective effect against H₂O₂-induced apoptosis in PC12 cells.

| Compound | N-Substituent | Alkyl Chain | Protective Effect (%)[9] |

| 1 | Methyl | C1 | 60.5 |

| 2 | Ethyl | C2 | 69.7 |

| 3 | Propyl | C3 | 63.8 |

| 4 | Butyl | C4 | 55.4 |

| 5 | Pentyl | C5 | 58.2 |

| 6 | Hexyl | C6 | 50.1 |

Data adapted from Reference[9]. The results clearly demonstrate that the N-ethyl derivative provides the highest protective effect, establishing it as the most potent compound in this series.

Conclusion and Future Perspectives

The introduction of an ethyl group at the N1 position of the isatin scaffold is a powerful and effective strategy in medicinal chemistry. It is not merely an arbitrary modification but a deliberate choice that often locates the resulting derivative at or near the peak of a structure-activity relationship curve. The N-ethyl group provides a near-optimal enhancement of lipophilicity, facilitating passage through biological membranes, without incurring significant steric penalties that can hinder target binding. This balance makes N-ethyl isatins potent candidates across a range of therapeutic areas, including oncology, neurology, and infectious diseases.

Future research should aim to further elucidate the nuanced roles of the N-ethyl group. Investigating the "odd-even effect" in N-alkyl chains could reveal novel insights into receptor-ligand interactions.[9] Furthermore, incorporating the N-ethyl isatin scaffold into more complex molecules, such as in molecular hybridization strategies, may lead to the development of next-generation therapeutics with enhanced potency and selectivity.

References

- 1. researchgate.net [researchgate.net]

- 2. ijpsr.com [ijpsr.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. seejph.com [seejph.com]

- 7. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Development of Isatin-based compounds for use in targeted anti-Cancer therapy | Semantic Scholar [semanticscholar.org]

- 11. [PDF] Design, Synthesis And Biological Activities Of New Alkylated Isatin–Derivatives | Semantic Scholar [semanticscholar.org]

- 12. Investigating the Anticancer Activity of Isatin/Dihydropyrazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sciepub.com [sciepub.com]

- 14. Anticonvulsant and sedative-hypnotic activities of N-substituted isatin semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rjpbcs.com [rjpbcs.com]

- 17. pnrjournal.com [pnrjournal.com]

- 18. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Investigations on Anticancer Potentials by DNA Binding and Cytotoxicity Studies for Newly Synthesized and Characterized Imidazolidine and Thiazolidine-Based Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Isatin (1H-indole-2,3-dione) and its Derivatives: A Comprehensive Guide to Natural Occurrence and Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isatin (1H-indole-2,3-dione) represents a uniquely privileged heterocyclic scaffold, serving as a cornerstone in the synthesis of a multitude of biologically active compounds and natural products.[1] First isolated in 1841 through the oxidation of indigo dye, this endogenous indole is far more than a synthetic curiosity.[2][3] It is found across a diverse range of biological systems, from plants and fungi to marine organisms and mammals, including humans, where it functions as a metabolic derivative of adrenaline.[2][3][4] The inherent reactivity of its vicinal dicarbonyl system provides a versatile platform for chemical modification, making it a focal point in medicinal chemistry and drug discovery. This guide provides an in-depth exploration of the natural origins of isatin derivatives and a detailed examination of the foundational and modern synthetic methodologies employed to access and diversify this critical scaffold. We will delve into the causality behind key experimental choices, present validated protocols, and offer insights grounded in extensive field application.

Part I: The Natural Realm of Isatins: Occurrence and Biosynthesis

The widespread presence of the isatin core in nature underscores its evolutionary significance and biological relevance. Its derivatives are not mere chemical artifacts but are actively produced by a variety of organisms, often exhibiting potent biological properties.

Occurrence in Flora, Fungi, and Marine Life

Isatin and its substituted analogues have been isolated from a remarkable array of natural sources. In the plant kingdom, they are famously found in species of the Isatis genus, such as Isatis tinctoria (woad).[5] Other notable plant sources include Couroupita guianensis (Cannonball Tree) and Calanthe discolor.[3][6]

Substituted isatins are also prevalent. For instance, the melosatin alkaloids were discovered in the Caribbean tumorigenic plant Melochia tomentosa.[1][6] Fungi, such as Chaetomium globosum and Streptomyces albus, produce isoprenylated isatins like 5-(3′-methylbut-2′-yl)isatin and 6-(3′-methylbuten-2′-yl)isatin, respectively.[1] The marine environment is another rich source, with brominated isatin derivatives having been extracted from molluscs and gastropods.[5] Furthermore, the bacterium Alteromonas sp., which inhables the surface of shrimp embryos, produces isatin as a protective agent against fungal infections.[6]

| Isatin Derivative | Natural Source | Organism Type | Reference |

| Isatin | Isatis genus, Couroupita guianensis | Plant | [2][5] |

| Isatin | Alteromonas sp. | Bacteria | [6] |

| Isatin | Bufo frog parotid gland | Animal | [3][4] |

| Melosatin Alkaloids | Melochia tomentosa | Plant | [1][6] |

| 5-(3′-methylbut-2′-yl)isatin | Chaetomium globosum | Fungus | [1] |

| 6-(3′-methylbuten-2′-yl)isatin | Streptomyces albus | Fungus | [1] |

| Brominated isatins | Molluscs, Gastropods | Marine Animal | [5] |

| Spiro indolenine alkaloids | Isatis indigotica Fortune | Plant | [7] |

Endogenous Presence and Biosynthesis in Mammals

Beyond external sources, isatin is an endogenous compound in mammals, identified in tissues and fluids including blood, urine, and cerebrospinal fluid.[6] Its presence is not incidental; it is a metabolic derivative of adrenaline, highlighting its integration into mammalian biochemistry.[2][4] This endogenous nature is linked to a range of neurophysiological activities, including anxiogenic, sedative, and anticonvulsant effects.[8][9] The biosynthesis from key amino acids and hormones underscores its role as a bioactive signaling molecule.[5]

Caption: Metabolic origin of endogenous isatin in mammals.

Part II: The Art and Science of Isatin Synthesis

The synthesis of isatin and its derivatives is a mature field, yet one that continues to evolve. Methodologies range from century-old name reactions that are still widely used to modern, highly efficient oxidative techniques. The choice of method is dictated by the desired substitution pattern, scalability, and tolerance of functional groups.

Classical Name Reactions: The Foundation

These methods form the bedrock of isatin chemistry and are essential for any researcher in the field.

This is the oldest and arguably most direct method for preparing the isatin core.[2] Its enduring utility lies in its reliability and the accessibility of its starting materials.

Causality and Mechanism: The synthesis proceeds in two key stages. First is the condensation of an aniline with chloral hydrate and hydroxylamine hydrochloride. This forms an α-isonitrosoacetanilide intermediate. The choice of hydroxylamine is critical as it generates the N-OH group required for the subsequent cyclization. The second stage involves an acid-catalyzed electrophilic cyclization. Concentrated sulfuric acid is the standard choice; its role is to protonate the oxime oxygen, facilitating a concerted cyclization and dehydration to yield the isatin ring. This strong acid catalysis is a self-validating system, as incomplete protonation will fail to drive the reaction to completion.

Caption: Key stages of the Sandmeyer isatin synthesis.

-

Step 1: Preparation of α-Isonitrosoacetanilide.

-

Dissolve 125 g of sodium sulfate in 600 mL of water in a 2 L flask.

-

Add 31 g (0.33 mol) of aniline, followed by a solution of 70 g (0.42 mol) of chloral hydrate in 100 mL of water.

-

Prepare a separate solution of 73 g (1.05 mol) of hydroxylamine hydrochloride in 250 mL of water.

-

Heat the aniline mixture to 60°C and add the hydroxylamine solution over 15 minutes while maintaining the temperature.

-

Heat the combined solution to boiling and continue boiling for 2-3 minutes until a yellow precipitate forms.

-

Cool the mixture in an ice bath. Collect the solid product by vacuum filtration, wash with cold water, and dry. The typical yield is >80%.

-

-

Step 2: Cyclization to Isatin.

-

Caution: This step uses concentrated sulfuric acid and involves a vigorous reaction. Perform in a fume hood with appropriate personal protective equipment.

-

Pre-heat 250 g of concentrated sulfuric acid to 70°C in a 1 L beaker.

-

Add 50 g (0.30 mol) of the dry α-isonitrosoacetanilide from Step 1 in small portions, ensuring the temperature does not exceed 80°C.

-

After the addition is complete, allow the reaction to cool to room temperature.

-

Pour the reaction mixture slowly and carefully onto 2 L of crushed ice.

-

Let the mixture stand for 1 hour. Collect the resulting orange-red precipitate by vacuum filtration.

-

Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.

-

Dry the product. The final yield of isatin is typically >75%.[2]

-

The Stolle synthesis is a powerful alternative, particularly for accessing N-substituted and some substituted isatins.[2][3]

Causality and Mechanism: This method avoids the use of strong protic acids for cyclization. It begins with the acylation of a primary or secondary arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate. The subsequent cyclization is a Friedel-Crafts-type reaction promoted by a Lewis acid, such as aluminum trichloride or titanium tetrachloride.[2] The Lewis acid coordinates to the carbonyl oxygen atoms, enhancing the electrophilicity of the carbonyl carbon and facilitating the intramolecular attack by the aromatic ring. This makes the method highly effective for a broad range of substituted anilines.

Caption: Key stages of the Stolle isatin synthesis.

Modern Synthetic Strategies

While classical methods are robust, modern approaches often provide milder reaction conditions, improved functional group tolerance, and access to derivatives that are difficult to prepare otherwise. A prominent modern strategy involves the direct oxidation of indole or oxindole precursors.[2] Reagents such as tert-butyl hydroperoxide (TBHP) or 2-iodoxybenzoic acid derivatives (IBX) can efficiently oxidize the C2-C3 bond of an indole or the C3 position of an oxindole to generate the isatin core. These methods are particularly valuable for late-stage functionalization in complex molecule synthesis.

Functionalization and Derivatization: Building Complexity

The true power of isatin in drug development lies in its capacity for diversification. The isatin core has three primary sites for modification: the N1-nitrogen, the C3-carbonyl, and the aromatic ring.

-

N-Substitution: The acidic N-H proton can be easily removed with a mild base to form an anion, which readily reacts with electrophiles like alkyl or acyl halides.[2] For N-arylation, modern cross-coupling reactions using palladium or copper catalysts are the methods of choice.[2]

-

Reactivity of the C3-Carbonyl: The C3-carbonyl is the most electrophilic site and is the gateway to the vast majority of isatin derivatives. It readily undergoes condensation reactions with a wide range of nucleophiles. For example, reaction with thiosemicarbazide yields thiosemicarbazones, a class of compounds with significant biological activity.[10] This position is also central to the formation of spiro-oxindoles, which are important motifs in natural products.[1]

-

Aromatic Ring Substitution: Standard electrophilic aromatic substitution reactions can be used to introduce substituents like halogens or nitro groups onto the benzene ring, typically at the C5 and C7 positions. Halogenation at the C5 position, for instance, has been shown to enhance the biological activity of certain derivatives.[1][5]

References

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isatin - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

- 4. journals.irapa.org [journals.irapa.org]

- 5. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isatin-based spiro indolenine alkaloids from Isatis indigotica Fortune with anti-neuroinflammatory and acetylcholinesterase inhibitory effects - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biomedres.us [biomedres.us]

The Multifaceted Therapeutic Potential of Isatin Compounds: A Technical Guide to Their Biological Activities

Introduction: The Enduring Versatility of the Isatin Scaffold

Isatin (1H-indole-2,3-dione), an endogenous heterocyclic compound first isolated in 1841, has emerged from a historical chemical curiosity to a privileged scaffold in modern medicinal chemistry.[1][2] Its unique structural features, including a fused aromatic ring and a reactive dicarbonyl system, provide a versatile platform for chemical modification, leading to a vast library of derivatives with a remarkable spectrum of biological activities.[1][3] This technical guide provides an in-depth exploration of the diverse pharmacological properties of isatin-based compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, therapeutic applications, and the experimental methodologies used to elucidate their potential. The synthetic versatility of isatin allows for the generation of a large number of structurally diverse derivatives, which has facilitated the exploration of its broad spectrum of biochemical targets.[4]

Anticancer Activity: A Multi-pronged Assault on Malignancy

The anticancer potential of isatin derivatives is one of the most extensively studied areas, with several compounds demonstrating potent cytotoxicity against a wide range of cancer cell lines, including those resistant to conventional chemotherapeutics.[5][6] The mechanisms underlying their antineoplastic effects are diverse and target multiple oncogenic pathways.[5][7]

Key Mechanistic Insights

Isatin-based compounds exert their anticancer effects through several key mechanisms:

-

Kinase Inhibition: A significant number of isatin derivatives function as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[4][7] These include Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2).[5][6] The FDA-approved drug Sunitinib, an isatin derivative, is a multi-kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[8]

-

Induction of Apoptosis: Many isatin hybrids trigger programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[5][7] This can involve the activation of caspases, modulation of Bcl-2 family proteins, and the generation of reactive oxygen species (ROS).[5][9]

-

Tubulin Polymerization Inhibition: Certain isatin derivatives interfere with the dynamics of microtubule assembly and disassembly, leading to cell cycle arrest and apoptosis.[5][7]

-

Enzyme Inhibition: Isatin-based compounds have been shown to inhibit other crucial enzymes involved in cancer progression, such as histone deacetylases (HDACs) and carbonic anhydrases.[5][9]

Structure-Activity Relationship (SAR) Highlights

The biological activity of isatin derivatives is highly dependent on the nature and position of substituents on the isatin core. For instance, the introduction of halogen atoms, particularly at the 5-position of the isatin ring, has been shown to enhance anticancer activity.[2][10] Hybridization of the isatin scaffold with other pharmacologically active moieties, such as triazoles, coumarins, and Schiff bases, has also proven to be a successful strategy for developing novel and potent anticancer agents.[5][11][12]

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

A fundamental experiment to evaluate the anticancer potential of isatin compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the concentration of an isatin derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Methodology:

-

Cell Culture: Cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The isatin derivative is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specific duration (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism: Kinase Inhibition Pathway

Caption: Isatin derivatives can inhibit receptor tyrosine kinases by competing with ATP, thereby blocking downstream signaling pathways that promote cancer cell proliferation and survival.[5]

Antiviral Activity: A Broad-Spectrum Defense

Isatin derivatives have demonstrated significant antiviral activity against a wide range of viruses, including RNA and DNA viruses.[13][14] This broad-spectrum activity makes them attractive candidates for the development of novel antiviral therapeutics, particularly in the face of emerging viral threats.[13][15]

Mechanisms of Antiviral Action

The antiviral mechanisms of isatin compounds are varied and often virus-specific:

-

Enzyme Inhibition: A key target for many antiviral isatin derivatives is viral enzymes essential for replication. For instance, certain isatin-based compounds have been shown to inhibit the 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2, a crucial enzyme for viral polyprotein processing.[16] Others have shown inhibitory activity against the Nsp15 endoribonuclease of coronaviruses.[15]

-

Inhibition of Viral Entry and Fusion: Some derivatives can interfere with the initial stages of viral infection by preventing the virus from entering host cells.

-

Interference with Viral Replication Machinery: Isatin compounds can disrupt the function of viral polymerases or other proteins involved in the replication of the viral genome.

Notable Examples of Antiviral Isatin Derivatives

| Compound Type | Target Virus | Mechanism of Action | Reference |

| Isatin-thiosemicarbazones | Poxviruses | Inhibition of viral replication | |

| Isatin-based compounds | SARS-CoV-2 | Inhibition of Nsp15 endoribonuclease | |

| N-substituted isatins | SARS-CoV-2 | Inhibition of 3CLpro | [16] |

| Isatin derivatives | Hepatitis C Virus (HCV) | Inhibition of HCV RNA synthesis | [17] |

Antimicrobial and Antifungal Activities: Combating Infectious Diseases

The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Isatin and its derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[1][18]

Mechanisms of Antimicrobial Action

The antimicrobial effects of isatin compounds are believed to stem from their ability to:

-

Inhibit Bacterial Cell Wall Synthesis: Some derivatives interfere with the formation of the bacterial cell wall, leading to cell lysis.[19]

-

Disrupt Bacterial Cell Fusion: Certain compounds can inhibit the fusion of bacterial cells.[19]

-

Inhibit Biofilm Formation: Isatin has been shown to inhibit the formation of biofilms by pathogenic fungi such as Candida albicans.[1]

-

Enzyme Inhibition: Isatin derivatives can target essential bacterial enzymes.